2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(1H)-one
Description
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
CAS No. |
915398-98-0 |
|---|---|
Molecular Formula |
C22H33N3O4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-amino-4-(3,4,5-tributoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H33N3O4/c1-4-7-10-27-18-13-16(17-15-20(26)25-22(23)24-17)14-19(28-11-8-5-2)21(18)29-12-9-6-3/h13-15H,4-12H2,1-3H3,(H3,23,24,25,26) |
InChI Key |
WLYFBADFWOIPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C2=CC(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Tributoxyphenyl Group: The tributoxyphenyl group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidinone intermediate reacts with tributoxyphenyl reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Substitution: The tributoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydropyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4(3H)-pyrimidinone: A simpler analog without the tributoxyphenyl group.
6-Phenylpyrimidin-4(3H)-one: A compound with a phenyl group instead of tributoxyphenyl.
2-Amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-4(3H)-one: A compound with trimethoxyphenyl substituents.
Uniqueness
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the tributoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Biological Activity
2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(1H)-one, with the CAS number 915398-98-0, is a synthetic organic compound belonging to the pyrimidinone class. This compound is notable for its potential biological activities, which are of significant interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H33N3O4 |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 2-amino-4-(3,4,5-tributoxyphenyl)-1H-pyrimidin-6-one |
| CAS Number | 915398-98-0 |
| Canonical SMILES | CCCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C2=CC(=O)NC(=N2)N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is common among many pyrimidine derivatives known for their pharmacological properties.
- Receptor Modulation : It may also act on cell surface receptors, influencing signal transduction pathways that are crucial for cellular responses.
Biological Activities
Research indicates that compounds within the pyrimidinone class exhibit a broad spectrum of biological activities including:
- Antimicrobial Activity : Some studies have suggested that similar compounds show potential as antimicrobial agents against various pathogens.
- Anticancer Properties : Pyrimidinones are often explored for their anticancer effects. The structural characteristics of this compound may enhance its efficacy against cancer cell lines.
- Anti-inflammatory Effects : Certain pyrimidine derivatives have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications.
Case Studies
- Cytotoxicity and Antiproliferative Activity : A study on thienopyrimidine derivatives indicated that structural modifications significantly affect cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231. The most effective compounds exhibited IC50 values in the low micromolar range .
- Structure–Activity Relationships (SAR) : Research on various pyrimidine derivatives has established SAR patterns that suggest the importance of substituent groups in enhancing biological activity. For instance, the introduction of bulky groups like tributoxyphenyl may influence both solubility and receptor interactions .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table can be useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-4(1H)-one | Contains trimethoxy instead of tributoxy group | Anticancer activity reported |
| 2-Amino-4(3H)-pyrimidinone | Simpler structure without substituents | Limited bioactivity |
| 6-Phenylpyrimidin-4(3H)-one | Phenyl group instead of tributoxy | Moderate antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
